molecular formula C21H28N2O B4935095 N,N-diethyl-1-(2-naphthylmethyl)-3-piperidinecarboxamide

N,N-diethyl-1-(2-naphthylmethyl)-3-piperidinecarboxamide

Cat. No. B4935095
M. Wt: 324.5 g/mol
InChI Key: XYQBXOHRHLJLIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-1-(2-naphthylmethyl)-3-piperidinecarboxamide, commonly known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by Upjohn, a pharmaceutical company, and was initially used for medical purposes. However, due to its high potency and addictive properties, it has been classified as a Schedule I controlled substance in the United States since 2016. Despite its illegal status, U-47700 has been used recreationally and has been associated with numerous deaths.

Mechanism of Action

The mechanism of action of U-47700 involves its binding to the μ-opioid receptor, which activates a signaling pathway that leads to the inhibition of neurotransmitter release. This results in the suppression of pain signals and the induction of euphoria. However, prolonged use of U-47700 can lead to the development of tolerance and dependence, which can result in withdrawal symptoms upon cessation of use.
Biochemical and Physiological Effects:
U-47700 has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It has also been associated with adverse effects such as nausea, vomiting, itching, and seizures. In addition, U-47700 has been found to have a high potential for abuse and addiction, which can lead to overdose and death.

Advantages and Limitations for Lab Experiments

U-47700 has several advantages for use in lab experiments, including its high potency, selectivity for the μ-opioid receptor, and ability to produce analgesia and euphoria. However, its use is limited by its potential for abuse and addiction, as well as its illegal status in many countries.

Future Directions

There are several future directions for research on U-47700, including the development of safer and more effective opioid analgesics, the identification of novel targets for pain management, and the investigation of the molecular mechanisms underlying opioid addiction and dependence. In addition, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of U-47700, as well as its potential for drug interactions and toxicity.

Synthesis Methods

The synthesis of U-47700 involves the reaction of 2-naphthylmethyl chloride with N,N-diethyl-3-piperidone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to obtain U-47700 in its hydrochloride salt form.

Scientific Research Applications

U-47700 has been used in scientific research to study its pharmacological properties and potential therapeutic applications. Studies have shown that U-47700 acts as a selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It has also been found to have a high affinity for the δ-opioid receptor, which is involved in the regulation of mood and emotions.

properties

IUPAC Name

N,N-diethyl-1-(naphthalen-2-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-3-23(4-2)21(24)20-10-7-13-22(16-20)15-17-11-12-18-8-5-6-9-19(18)14-17/h5-6,8-9,11-12,14,20H,3-4,7,10,13,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQBXOHRHLJLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.